molecular formula C16H10BrN3O4S B10932842 4-bromo-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]thiophene-2-carboxamide

4-bromo-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]thiophene-2-carboxamide

Cat. No.: B10932842
M. Wt: 420.2 g/mol
InChI Key: MNJUADRTZFNMTP-UHFFFAOYSA-N
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Description

4-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a nitro group, a pyridyloxy group, and a thiophenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-THIOPHENECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

4-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The nitro group and pyridyloxy moiety can participate in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Properties

Molecular Formula

C16H10BrN3O4S

Molecular Weight

420.2 g/mol

IUPAC Name

4-bromo-N-(3-nitro-5-pyridin-3-yloxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C16H10BrN3O4S/c17-10-4-15(25-9-10)16(21)19-11-5-12(20(22)23)7-14(6-11)24-13-2-1-3-18-8-13/h1-9H,(H,19,21)

InChI Key

MNJUADRTZFNMTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=CS3)Br

Origin of Product

United States

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